1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride
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Overview
Description
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that includes a piperazine ring, an ethyl group, and a dimethoxyphenoxybutynyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with 1,4-dichlorobut-2-yne in the presence of a base such as potassium carbonate in dimethylformamide. This reaction results in the formation of 1-(4-formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne . The next step involves the reaction of this intermediate with 4-ethylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane
- 1-[4-(2,6-Dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride
Uniqueness
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)but-2-ynyl]-4-ethylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-4-19-11-13-20(14-12-19)10-5-6-15-23-18-16(21-2)8-7-9-17(18)22-3;/h7-9H,4,10-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXIDJAVGKDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2=C(C=CC=C2OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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